![molecular formula C22H21ClF3N3O3 B1665674 AKOS-22](/img/structure/B1665674.png)
AKOS-22
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AKOS 022 involves multiple steps, starting with the preparation of the core pyrrolidinedione structureThe reaction conditions often require the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of AKOS 022 follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
AKOS 022 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce new functional groups, leading to a variety of modified compounds .
Scientific Research Applications
Research Applications
The following sections detail the significant research applications of AKOS-22, supported by case studies and experimental findings.
Inhibition of Apoptosis
This compound has been shown to inhibit apoptosis induced by various agents, including selenite and cisplatin. Studies indicate that it can prevent VDAC1 oligomerization and subsequent cell death in a concentration-dependent manner. For instance, at a concentration of 7.5 μM, this compound demonstrated approximately 50% inhibition of both VDAC1 oligomerization and apoptosis .
Modulation of Mitochondrial Function
By preventing the oligomerization of VDAC1, this compound helps maintain mitochondrial integrity and function. This modulation is critical in conditions where mitochondrial dysfunction contributes to disease pathology. The compound has been tested for its ability to protect against mitochondrial depolarization and reactive oxygen species (ROS) production, which are often elevated during apoptotic processes .
Potential Therapeutic Applications
Given its ability to inhibit apoptosis and modulate mitochondrial dynamics, this compound holds promise for therapeutic applications in:
- Cancer Treatment : By inhibiting apoptosis in cancer cells, this compound may enhance the effectiveness of other chemotherapeutic agents.
- Neuroprotection : The compound's protective effects on mitochondria could be beneficial in neurodegenerative diseases where cell death is prevalent.
Case Studies
Several studies have documented the effects of this compound on cellular models:
Case Study 1: Inhibition of Apoptosis in HEK293 Cells
In experiments using HEK293 cells treated with selenite, this compound was shown to maintain intracellular calcium levels and prevent mitochondrial depolarization. This study highlighted the compound's protective role against oxidative stress-induced cell death .
Case Study 2: Effects on Cancer Cell Lines
Research involving various cancer cell lines demonstrated that this compound could enhance the efficacy of cisplatin by preventing premature cell death, thereby allowing for more effective treatment regimens .
Mechanism of Action
AKOS 022 exerts its effects by inhibiting the voltage-dependent anion channel, which plays a crucial role in regulating mitochondrial function. By preventing the oligomerization of this channel, AKOS 022 inhibits apoptosis and protects against mitochondrial dysfunction. This mechanism involves the stabilization of mitochondrial membrane potential, reduction of reactive oxygen species production, and prevention of calcium accumulation within mitochondria .
Comparison with Similar Compounds
Similar Compounds
VBIT-3: Another voltage-dependent anion channel inhibitor with similar anti-apoptotic properties.
Uniqueness
AKOS 022 is unique in its specific interaction with the voltage-dependent anion channel, exhibiting a high degree of selectivity and potency. Its ability to prevent apoptosis and protect mitochondrial function at low micromolar concentrations sets it apart from other similar compounds .
Biological Activity
AKOS-22, also known by its chemical identifier CAS 878983-38-1, is a compound primarily recognized for its role as an inhibitor of the voltage-dependent anion channel 1 (VDAC1). This channel plays a crucial role in mitochondrial function, facilitating the exchange of metabolites and ions across the mitochondrial membrane. The biological activity of this compound has been extensively studied, particularly in relation to its effects on apoptosis and cellular metabolism.
Interaction with VDAC1
This compound binds to VDAC1, inhibiting its oligomerization and thus reducing apoptosis in a concentration-dependent manner. The compound has a dissociation constant (K_d) ranging from approximately 15.4 μM to 154 μM, indicating its potency in inhibiting VDAC1 conductance . The inhibition of VDAC1 prevents the release of cytochrome c from mitochondria, a critical step in the apoptotic pathway, thereby protecting cells from apoptosis induced by various stimuli.
Effects on Cellular Metabolism
By modulating VDAC1 activity, this compound influences cellular metabolism and survival. The inhibition of VDAC1 oligomerization leads to alterations in mitochondrial dynamics, which are often implicated in neurodegenerative disorders and cancer. This specificity may provide therapeutic advantages in conditions where apoptosis modulation is necessary without broadly affecting other apoptotic pathways.
Inhibition of Apoptosis
Research indicates that this compound effectively inhibits apoptosis induced by agents like selenite and cisplatin. Flow cytometry studies using annexin-V/propidium iodide staining have shown that this compound can significantly reduce apoptotic cell death at low micromolar concentrations. Specifically, 50% inhibition of both apoptosis and VDAC1 oligomerization was observed at approximately 7.5 μM .
Comparison with Other Compounds
The following table summarizes the biological activity of this compound compared to other compounds targeting VDAC1:
Compound Name | CAS Number | Mechanism of Action | Unique Features |
---|---|---|---|
This compound | 878983-38-1 | Inhibits VDAC1 oligomerization | Protects against mitochondrial dysfunction |
Hexokinase Inhibitors | Various | Inhibit glycolysis and promote apoptosis | Target metabolic pathways directly |
Bcl-2 Inhibitors | Various | Inhibit anti-apoptotic proteins | Focus on apoptotic regulation |
Arylalkylidene Derivatives | 6308-22-1 | Modulate ion channel activity | Structural diversity enhances activity |
This compound is unique due to its specific targeting of VDAC1 and its dual role in inhibiting both oligomerization and apoptosis, which may be advantageous in therapeutic contexts where mitochondrial function modulation is crucial.
Neuroblastoma Cell Line Studies
In experiments involving neuroblastoma cell lines (SH-SY5Y), this compound demonstrated significant protective effects against cisplatin-induced apoptosis. The compound inhibited both VDAC1 oligomerization and subsequent apoptotic processes, highlighting its potential as a therapeutic agent in cancer treatment .
Glucotoxicity Studies
In studies focused on glucotoxicity, this compound was shown to prevent the overexpression of VDAC1 in INS-1 cells, suggesting its role in preserving insulin secretion under diabetic conditions. This finding underscores the compound's relevance not only in oncology but also in metabolic disorders .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClF3N3O3/c23-14-1-5-17(6-2-14)29-20(30)13-19(21(29)31)28-11-9-16(10-12-28)27-15-3-7-18(8-4-15)32-22(24,25)26/h1-8,16,19,27H,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVCWIMICOFQNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)OC(F)(F)F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.